molecular formula C21H18O5 B12050512 4-(4-(2-Butenoyloxy)benzoyl)phenyl 2-butenoate CAS No. 624726-51-8

4-(4-(2-Butenoyloxy)benzoyl)phenyl 2-butenoate

Cat. No.: B12050512
CAS No.: 624726-51-8
M. Wt: 350.4 g/mol
InChI Key: OKHCNLTVKJEBBS-GGWOSOGESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(2-Butenoyloxy)benzoyl)phenyl 2-butenoate typically involves esterification reactions. One common method is the reaction of 4-hydroxybenzophenone with 2-butenoic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-(2-Butenoyloxy)benzoyl)phenyl 2-butenoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-(2-Butenoyloxy)benzoyl)phenyl 2-butenoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of 4-(4-(2-Butenoyloxy)benzoyl)phenyl 2-butenoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-(2-Butenoyloxy)benzoyl)phenyl 2-butenoate is unique due to its dual butenoate groups and benzoylphenyl structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

624726-51-8

Molecular Formula

C21H18O5

Molecular Weight

350.4 g/mol

IUPAC Name

[4-[4-[(E)-but-2-enoyl]oxybenzoyl]phenyl] (E)-but-2-enoate

InChI

InChI=1S/C21H18O5/c1-3-5-19(22)25-17-11-7-15(8-12-17)21(24)16-9-13-18(14-10-16)26-20(23)6-4-2/h3-14H,1-2H3/b5-3+,6-4+

InChI Key

OKHCNLTVKJEBBS-GGWOSOGESA-N

Isomeric SMILES

C/C=C/C(=O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)/C=C/C

Canonical SMILES

CC=CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C=CC

Origin of Product

United States

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